Patent-Documented Intermediate Status for CNS Pyrrolidine Synthesis vs. Non-Disclosed Analogues
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is explicitly disclosed in WO2015136374A1 as a synthetic precursor for cycloalkyl pyrrolidine compounds targeting CNS disorders including depression, anxiety, schizophrenia, and sleep disorders [1]. The patent describes its use as an intermediate in multi-step syntheses of compounds evaluated for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibition [1]. In contrast, structural analogues such as 1-(2,4-dichlorophenyl)cyclohexanecarbonitrile (CAS not reported) and 1-(4-chlorophenyl)cyclohexanecarbonitrile lack equivalent patent documentation for CNS-targeted pyrrolidine synthesis pathways .
| Evidence Dimension | Patent-documented synthetic utility for CNS-active pyrrolidine compounds |
|---|---|
| Target Compound Data | Disclosed in WO2015136374A1 as intermediate for cycloalkyl pyrrolidine synthesis targeting SERT/NET/DAT inhibition; downstream derivatives show SERT IC50 = 34-169 nM, NET IC50 = 85-295 nM, DAT IC50 = 21-90 nM [1] |
| Comparator Or Baseline | 1-(2,4-dichlorophenyl)cyclohexanecarbonitrile: Not documented in equivalent CNS-targeted pyrrolidine patents |
| Quantified Difference | Patent documentation: Present (Target) vs. Absent (Comparator) |
| Conditions | Patent literature survey; WO2015136374A1 by Sun Pharmaceutical Industries Ltd. (2015) |
Why This Matters
Patent-documented intermediate status provides regulatory and IP traceability for pharmaceutical development programs, whereas undocumented analogues introduce sourcing ambiguity and potential compliance issues.
- [1] WO2015136374A1. Cycloalkyl pyrrolidine compounds and methods for their use. Sun Pharmaceutical Industries Ltd. Filed: March 13, 2015. https://patents.google.com/patent/WO2015136374A1/ View Source
